Avanafil impurity 18
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Overview
Description
Avanafil impurity 18 is a process-related impurity found in the synthesis of avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men . The identification and characterization of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products.
Preparation Methods
The synthesis of avanafil impurity 18 involves several steps, including the use of various reagents and conditions. The impurity is typically identified and characterized using techniques such as ultra-high performance liquid chromatography (UPLC) and mass spectrometry . The specific synthetic routes and reaction conditions for this compound are derived from the overall synthesis process of avanafil, which involves multiple stages of chemical reactions and purification steps .
Chemical Reactions Analysis
Avanafil impurity 18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium formate, acetonitrile, and other solvents . The major products formed from these reactions are typically identified and characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Scientific Research Applications
Avanafil impurity 18 is primarily studied in the context of pharmaceutical research, particularly in the development and quality control of avanafil. The impurity is analyzed to ensure that it does not exceed acceptable levels in the final product, as specified by regulatory guidelines . Additionally, the study of this compound contributes to a better understanding of the synthesis and stability of avanafil, which can inform the development of more efficient and safer production methods .
Mechanism of Action
Comparison with Similar Compounds
Avanafil impurity 18 can be compared to other process-related impurities found in the synthesis of phosphodiesterase type 5 inhibitors. Similar compounds include impurities found in the synthesis of sildenafil, tadalafil, and vardenafil . Each of these impurities has unique characteristics and formation pathways, which can impact the safety and efficacy of the final pharmaceutical product .
Properties
Molecular Formula |
C20H26N4O4 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H26N4O4/c1-3-28-19(26)17-12-22-20(24-10-4-5-15(24)13-25)23-18(17)21-11-14-6-8-16(27-2)9-7-14/h6-9,12,15,25H,3-5,10-11,13H2,1-2H3,(H,21,22,23)/t15-/m1/s1 |
InChI Key |
CXEUBAJWRXRWMK-OAHLLOKOSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCC[C@@H]3CO |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCCC3CO |
Origin of Product |
United States |
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